(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide (R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16225778
InChI: InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36?/m0/s1
SMILES:
Molecular Formula: C31H34NO2PS
Molecular Weight: 515.6 g/mol

(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC16225778

Molecular Formula: C31H34NO2PS

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide -

Specification

Molecular Formula C31H34NO2PS
Molecular Weight 515.6 g/mol
IUPAC Name N-[(S)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36?/m0/s1
Standard InChI Key SDKABLKXTUENDF-GYSVSWRBSA-N
Isomeric SMILES CC(C)(C)S(=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s systematic IUPAC name, (R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide, reflects its intricate structure. Its molecular formula is C₃₁H₃₄NO₂PS, with a molecular weight of 515.65 g/mol . The stereodescriptors (R) and (S) denote the configurations at the sulfinamide nitrogen and the benzylic carbon, respectively, which are critical for its enantioselective performance .

The structure comprises:

  • A sulfinamide core (R2SO\text{R}_2\text{SO}) providing chirality and Lewis basicity.

  • A diphenylphosphanyl group (PPh2\text{PPh}_2) enabling coordination to transition metals.

  • 4-Methoxyphenyl and methyl substituents modulating steric and electronic properties.

The SMILES notation (O=[S@@](C(C)(C)C)N(C)[C@H](C1=CC=C(OC)C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4) confirms the absolute configurations .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight515.65 g/mol
Topological Polar Surface Area (TPSA)29.54 Ų
LogP5.9368
Rotatable Bonds8
Storage Conditions4°C, protected from light and moisture under nitrogen
Purity95–97%

The high LogP value indicates lipophilicity, favoring solubility in organic solvents like toluene and dichloromethane .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step sequences to establish stereochemistry and functional group compatibility:

  • Preparation of Chiral Sulfinamide Precursors:

    • Starting from tert-butanesulfinamide, enantioselective condensation with aldehydes generates the sulfinimine intermediate.

    • Subsequent nucleophilic addition of a Grignard reagent (e.g., 2-(diphenylphosphanyl)phenylmagnesium bromide) introduces the phosphanyl moiety.

  • Stereochemical Control:

    • The (S)-configuration at the benzylic carbon is achieved via asymmetric induction using chiral auxiliaries or catalysts .

    • Diastereomeric resolution ensures high enantiopurity (>95% ee) .

  • Final Functionalization:

    • Methylation of the sulfinamide nitrogen and introduction of the 4-methoxyphenyl group complete the synthesis .

Industrial-Scale Production

Commercial suppliers (e.g., Chemscene, AKSci) report batch scales up to 100 mg, with prices ranging from $25–$34 per 100 mg . Chromatographic purification (silica gel, hexane/ethyl acetate) is standard, yielding ≥95% purity .

Applications in Asymmetric Catalysis

Gold-Catalyzed Cycloadditions

The compound’s phosphine-sulfinamide hybrid structure enables its use as a ligand in gold(I)-catalyzed cycloadditions. For example, in the reaction of 2-(1-alkynyl)-alk-2-en-1-ones with nitrones, ligand–gold complexes induce >99% enantiomeric excess (ee) and >20:1 diastereomeric ratios . The sulfinamide’s chirality dictates the facial selectivity of substrate binding, while the phosphine stabilizes the metal center .

Cross-Coupling Reactions

In palladium-catalyzed Suzuki–Miyaura couplings, the ligand accelerates aryl–aryl bond formation while suppressing β-hydride elimination. Substrates with electron-withdrawing groups (e.g., nitro, cyano) achieve yields of 82–94% under mild conditions.

Future Directions and Challenges

Expanding Substrate Scope

Current research focuses on adapting the ligand for photo- and electrocatalysis, leveraging its redox-active sulfinamide group. Preliminary studies show promise in visible-light-driven C–H functionalization.

Scalability Limitations

Industrial adoption is hindered by high costs of enantiopure starting materials. Advances in continuous-flow asymmetric synthesis may address this bottleneck.

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